Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the cyano group might be introduced via a cyanation reaction . The methoxy group could be introduced via an etherification reaction. The pyridine ring could be formed via a cyclization reaction. The sulfanyl group could be introduced via a thiol-ene reaction. The benzoate ester group could be formed via an esterification reaction .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate, due to its complex structure, is a subject of interest in chemical synthesis and properties research. Studies have demonstrated its role in the synthesis of heterocyclic compounds, which are crucial for various chemical and pharmaceutical applications. For instance, its involvement in the cyclization processes leads to the formation of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid derivatives, indicating its utility in creating pharmacologically relevant structures (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Additionally, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates from compounds similar in structure showcases the potential for creating highly functionalized isoxazole derivatives, which are valuable in medicinal chemistry and materials science (Ruano, Fajardo, & Martín, 2005).
Photophysical Properties
The study of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives provides insight into the photophysical properties of compounds with structural similarities to this compound. These investigations reveal the impact of methoxy and cyano groups on luminescence properties, offering a pathway to designing novel luminophores with tailored emission characteristics for potential use in optical materials and devices (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).
Crystal Structure Determination
Research on compounds structurally related to this compound has led to advancements in understanding crystal structures and the implications for material science. The determination of crystal structures of similar compounds provides foundational knowledge for the development of new materials with desired physical and chemical properties. This includes insights into molecular configurations and interactions that can influence material characteristics such as stability, solubility, and reactivity (Moustafa & Girgis, 2007).
Supramolecular Chemistry
The study of supramolecular interactions involving compounds like this compound contributes to the field of supramolecular chemistry. These interactions are critical for the formation of complex molecular assemblies that have applications in nanotechnology, drug delivery, and materials engineering. Research into the hydrogen-bonding interactions and the effect of lateral substitution in non-mesomorphic compounds has shown the potential for inducing supramolecular liquid crystal phases, which are of interest for the development of new liquid crystalline materials (Naoum, Fahmi, & Almllal, 2010).
Properties
IUPAC Name |
methyl 4-[[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-19-10-7-16(8-11-19)20-12-9-18(13-23)21(24-20)28-14-15-3-5-17(6-4-15)22(25)27-2/h3-12H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHSBEPLVMVEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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